4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Proteomics Research
In the field of proteomics, this compound is utilized as a biochemical tool for various research applications. It serves as a precursor or an intermediate in the synthesis of more complex molecules that are used to study protein interactions and functions . Its role in proteomics is crucial for understanding the dynamic aspects of the proteome, including the discovery of new drug targets.
Medicinal Chemistry
4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride: is employed in medicinal chemistry for the synthesis of potential therapeutic agents. Its structural motif is often found in molecules with significant pharmacological activity, making it a valuable building block for developing new medications .
Agriculture
In agriculture, this compound can be used to create novel agrochemicals. Its brominated phenol moiety is particularly interesting for the development of new pesticides and herbicides, which could help in managing crop diseases and improving food security .
Material Science
Material scientists use this compound to synthesize new polymeric materials or modify existing ones. The presence of the piperidine ring can impart flexibility and durability to materials, which is beneficial for creating advanced materials for various industrial applications .
Environmental Science
This compound has applications in environmental science, particularly in the study of environmental pollutants. It can be used to synthesize compounds that mimic the structure of harmful organic pollutants, aiding in the development of detection and remediation strategies .
Biochemistry
In biochemistry, 4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride is used in the study of biochemical pathways. It can act as an inhibitor or activator of certain enzymes, helping researchers to elucidate the biochemical pathways in which these enzymes are involved .
Pharmacology
Pharmacologically, it can be a precursor in the synthesis of various pharmacological agents. Its structural features are conducive to binding with biological targets, which is essential for the creation of drugs with specific actions, such as receptor agonists or antagonists .
Synthesis of Functionalized Molecules
Lastly, this compound is instrumental in the synthesis of functionalized molecules, particularly those with alcohol functionalities. These molecules have wide-ranging applications, including the development of new catalysts, functional materials, and organic synthesis intermediates .
properties
IUPAC Name |
4-[(4-bromo-3-methylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVQADPJDHYSKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCNCC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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